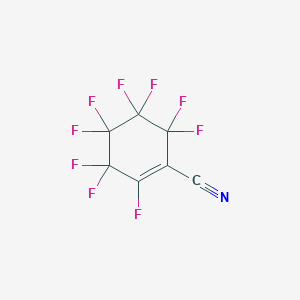![molecular formula C10H16 B14365679 1,4,4-Trimethylbicyclo[3.2.0]hept-2-ene CAS No. 92121-69-2](/img/structure/B14365679.png)
1,4,4-Trimethylbicyclo[3.2.0]hept-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,4-Trimethylbicyclo[320]hept-2-ene is an organic compound with the molecular formula C10H16 It is a bicyclic hydrocarbon that features a unique structure with three methyl groups attached to a bicycloheptene framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4,4-Trimethylbicyclo[3.2.0]hept-2-ene can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. For instance, the reaction between isoprene and a suitable dienophile under controlled conditions can yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes to optimize yield and purity. Catalysts such as Lewis acids can be employed to facilitate the Diels-Alder reaction, and subsequent purification steps like distillation or recrystallization are used to isolate the compound.
Análisis De Reacciones Químicas
Types of Reactions
1,4,4-Trimethylbicyclo[3.2.0]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different hydrocarbons.
Substitution: Halogenation or other substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1,4,4-trimethylbicyclo[3.2.0]hept-2-en-6-one, while reduction can produce various saturated hydrocarbons.
Aplicaciones Científicas De Investigación
1,4,4-Trimethylbicyclo[3.2.0]hept-2-ene has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1,4,4-Trimethylbicyclo[3.2.0]hept-2-ene exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The exact pathways and targets depend on the context of its use, such as in medicinal chemistry or industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene:
4,7,7-Trimethylbicyclo[4.1.0]hept-3-en-2-one: Another bicyclic compound with a different ring system and functional groups.
Uniqueness
1,4,4-Trimethylbicyclo[3.2.0]hept-2-ene is unique due to its specific arrangement of methyl groups and the bicycloheptene framework. This structure imparts distinct chemical properties, making it valuable for various applications that similar compounds may not fulfill as effectively.
Propiedades
Número CAS |
92121-69-2 |
|---|---|
Fórmula molecular |
C10H16 |
Peso molecular |
136.23 g/mol |
Nombre IUPAC |
1,4,4-trimethylbicyclo[3.2.0]hept-2-ene |
InChI |
InChI=1S/C10H16/c1-9(2)6-7-10(3)5-4-8(9)10/h6-8H,4-5H2,1-3H3 |
Clave InChI |
FYBAUMRSWNNCQM-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=CC2(C1CC2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Furan-2-yl){2,3,4,5-tetrakis[(trifluoromethyl)sulfanyl]-1H-pyrrol-1-yl}methanone](/img/structure/B14365598.png)
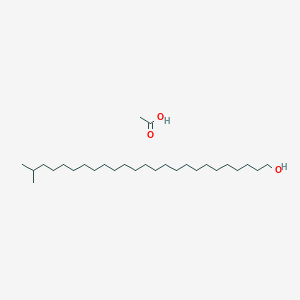
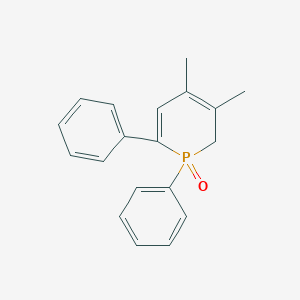
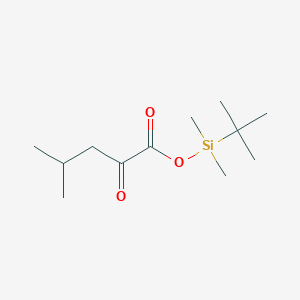

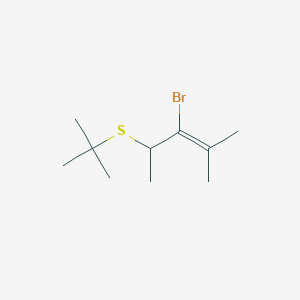
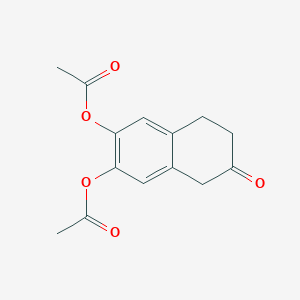
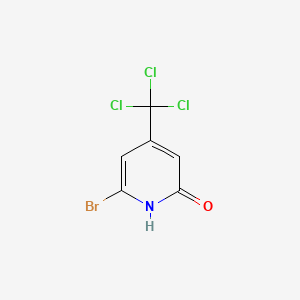
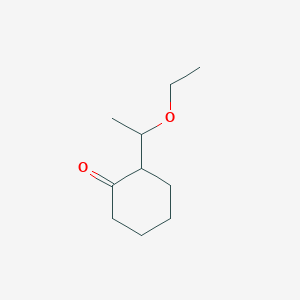
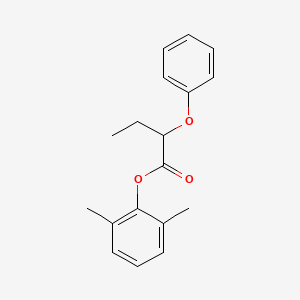
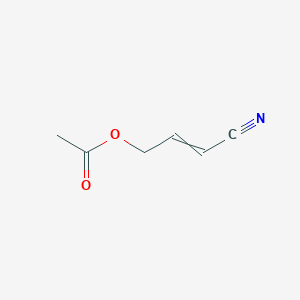
![[(5Z)-5-(2-iodobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14365659.png)
![1-(3-{[6-(Decylsulfanyl)hexyl]oxy}phenyl)ethan-1-one](/img/structure/B14365664.png)
